E-2078, chemically known as N-Methyltyrosyl-glycyl-glycyl-phenylalanyl-leucyl-arginyl-N-methyl-arginyl-leucyl ethylamide, is a synthetic analog of the naturally occurring opioid peptide dynorphin A (1-8) [, , , , ]. E-2078 exhibits high stability against enzymatic degradation, making it a valuable tool for in vitro and in vivo research []. In scientific research, E-2078 serves as a pharmacological tool to investigate the functions of the kappa-opioid receptor system [, , , , , , , , , ].
(N-Me-Tyr1,N-Me-Arg7,D-Leu-NHEt8)-Dynorphin A (1-8) is a synthetic analog of the naturally occurring opioid peptide dynorphin A, specifically the truncated form known as dynorphin A (1-8). This compound is designed to enhance the pharmacological properties of dynorphin A by modifying specific amino acid residues. Dynorphin A itself is an endogenous opioid peptide that primarily activates the kappa-opioid receptor, and plays a significant role in pain modulation, stress response, and various neurophysiological processes. The modifications in this compound aim to improve receptor binding affinity and selectivity, potentially leading to therapeutic applications in pain management and neuroprotection.
Dynorphin A (1-8) is derived from the precursor protein prodynorphin through proteolytic cleavage. The specific modifications in (N-Me-Tyr1,N-Me-Arg7,D-Leu-NHEt8)-Dynorphin A (1-8) involve the methylation of the first tyrosine and arginine residues, as well as substitution of leucine with D-leucine and the addition of an ethylamide group at the C-terminus. This compound falls under the classification of opioid peptides and is categorized as a kappa-opioid receptor agonist.
The synthesis of (N-Me-Tyr1,N-Me-Arg7,D-Leu-NHEt8)-Dynorphin A (1-8) typically follows solid-phase peptide synthesis techniques. Key steps include:
Technical details regarding purification methods often involve reversed-phase HPLC, which separates peptides based on hydrophobicity, ensuring that only correctly synthesized peptides are retained.
The molecular structure of (N-Me-Tyr1,N-Me-Arg7,D-Leu-NHEt8)-Dynorphin A (1-8) can be represented by its amino acid sequence:
This structure exhibits a helical conformation in solution, particularly when bound to kappa-opioid receptors. Structural data can be obtained through techniques such as nuclear magnetic resonance (NMR) spectroscopy, which provides insights into the conformational dynamics of the peptide in both free and receptor-bound states.
The chemical reactions involved in synthesizing (N-Me-Tyr1,N-Me-Arg7,D-Leu-NHEt8)-Dynorphin A (1-8) primarily include:
These reactions are crucial for achieving the desired modifications that enhance biological activity.
(N-Me-Tyr1,N-Me-Arg7,D-Leu-NHEt8)-Dynorphin A (1-8) primarily acts as an agonist at kappa-opioid receptors. The mechanism involves:
Data from binding assays indicate that this modified compound exhibits improved potency compared to unmodified dynorphin A.
The physical and chemical properties of (N-Me-Tyr1,N-Me-Arg7,D-Leu-NHEt8)-Dynorphin A (1-8) include:
Characterization techniques such as mass spectrometry provide precise molecular weight determination, while NMR spectroscopy can elucidate conformational details.
The scientific uses of (N-Me-Tyr1,N-Me-Arg7,D-Leu-NHEt8)-Dynorphin A (1-8) encompass:
CAS No.: 17355-83-8
CAS No.: 13561-08-5
CAS No.: 18326-62-0
CAS No.:
CAS No.: 179461-46-2
CAS No.: